molecular formula C16H19N2+ B3141621 N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline CAS No. 48174-78-3

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline

Cat. No.: B3141621
CAS No.: 48174-78-3
M. Wt: 239.33 g/mol
InChI Key: WVKVDDALQQZUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline is an organic cation, a stilbazolium derivative recognized for its application in advanced materials research . It is a key building block in the synthesis of organic salts, such as the tosylate (CAS 80969-52-4) and iodide (CAS 68971-03-9) forms, which are of significant interest in the field of organic and printed electronics . These compounds belong to a class of materials known for their second-order nonlinear optical (NLO) properties and are extensively studied for potential use in electro-optic modulators, optical switches, and frequency conversion devices . The molecular structure features a conjugated π-system with electron-donor (dimethylaniline) and electron-acceptor (N-methylpyridinium) groups connected by an ethenyl bridge, which is characteristic of push-pull chromophores . This architecture facilitates intramolecular charge transfer upon excitation with light, making it and its derivatives valuable as organic dyes and active components in photonic and optoelectronic systems . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15/h4-13H,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKVDDALQQZUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044505
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48174-78-3
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-vinylpyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product is of high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce the corresponding pyridine derivative .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₆H₁₉N₂
  • Molecular Weight : Approximately 259.34 g/mol
  • Structure : Contains a vinyl group connected to a 1-methylpyridinium unit, contributing to its reactivity and interaction capabilities with biomolecules.

Chemistry

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline serves as a reagent in organic synthesis and as a precursor for more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows it to be modified for specific applications.

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.
Reduction Reduction can convert the pyridinium ion to a pyridine ring using reducing agents such as sodium borohydride.
Substitution The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Biology

The compound exhibits notable biological activity, particularly in photodynamic therapy (PDT). It generates reactive oxygen species (ROS) upon light activation, selectively targeting cancer cells while minimizing damage to surrounding healthy tissues. This selectivity is crucial for therapeutic applications.

Interaction Studies

This compound has been shown to interact with DNA and proteins, leading to alterations in their structure and function. Such interactions are essential for understanding its mechanism of action in therapeutic contexts.

Medicine

Research indicates potential therapeutic properties of this compound, particularly in drug development. Its ability to bind to specific molecular targets allows it to alter enzyme or receptor activity, which can be harnessed for developing new treatments.

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Case Study 1: Photodynamic Therapy

A study explored the efficacy of this compound as a photosensitizer in PDT. The results indicated that upon light exposure, the compound effectively generated ROS that induced apoptosis in cancer cells while preserving healthy tissue integrity.

Case Study 2: DNA Binding Affinity

Research investigating the binding affinity of this compound with DNA revealed that it preferentially binds to AT-rich regions due to electrostatic interactions between the positively charged pyridinium ring and negatively charged phosphate groups in DNA. This property enhances its potential as a fluorescent probe for DNA imaging.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity. The ethenyl linkage allows for conjugation with other molecules, enhancing its reactivity and specificity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-[4-(Dimethylamino)styryl]pyridine (CAS: 889-36-1)
  • Key Difference : Lacks the methyl group on the pyridinium nitrogen, rendering it neutral.
  • Impact : Neutrality reduces polarity and solubility compared to the cationic target compound. The absence of a permanent positive charge diminishes its interaction with biological membranes or enzymes .
2.1.2 N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline (Compound 16)
  • Key Difference : Incorporates a triazole-methyl group and thiophene substituent.
2.1.3 N,N-Dimethyl-4-[(2,3,5,6-tetrafluoro-4-iodophenyl)diazenyl]aniline
  • Key Difference : Replaces the ethenyl bridge with a diazenyl (N=N) group and includes halogen substituents.
  • Impact : The azo group shifts absorption to longer wavelengths (visible range), typical of dyes. Halogen atoms enable halogen bonding, useful in supramolecular chemistry .

Optical Properties

  • Fluorescence Quantum Yield : While direct data for the target compound is unavailable, structurally similar N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline exhibits ΦF = 0.068 . The target compound’s cationic nature likely reduces aggregation-induced quenching, enhancing fluorescence efficiency compared to neutral analogues.
  • Absorption/Emission: The styryl-pyridinium system shows strong ICT-driven absorption (~400–500 nm), comparable to 4-(4-dimethylaminostyryl)-1-methylpyridinium iodide . Neutral analogues (e.g., styrylpyridines) exhibit blue-shifted spectra due to reduced charge separation .

Data Tables

Table 1: Optical Properties of Selected Analogues

Compound λmax (abs, nm) ΦF Application Reference
Target Compound (Tosylate salt) ~450 N/A Fluorescent probes, biochemistry
4-[4-(Dimethylamino)styryl]pyridine 385 0.032 Organic electronics
N,N-Dimethyl-4-(2-phenylpyrimido...) 420 0.068 Optical materials
N,N-Dimethyl-4-(pyridin-2-yldiazenyl)... 520 N/A Dyes, sensors

Biological Activity

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline, also known by its CAS number 48174-78-3, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to an aniline ring, linked to a pyridinium ion via an ethenyl group. This structure contributes to its reactivity and interaction with biological systems. The molecular formula is C16H19N2C_{16}H_{19}N_2, and it exhibits a purity of ≥97% in commercial preparations .

PropertyValue
Molecular FormulaC₁₆H₁₉N₂
CAS Number48174-78-3
Purity≥97%
SynonymsThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ethenyl linkage allows for conjugation with other biomolecules, enhancing its specificity and reactivity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to active sites, altering their function.
  • Receptor Interaction : It can interact with receptors involved in cellular signaling pathways, potentially modulating physiological responses.
  • Fluorescent Properties : Its unique structure allows it to be used as a fluorescent probe in biological imaging .

Medicinal Chemistry

Research has indicated that this compound has potential therapeutic properties. It has been studied for:

  • Antitumor Activity : Exhibiting cytotoxic effects on cancer cell lines.
  • Antibacterial Properties : Showing efficacy against various bacterial strains.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of this compound displayed significant inhibition of tumor growth in vitro, particularly against breast cancer cell lines .
  • Fluorescent Imaging : The compound has been utilized as a fluorescent marker in cellular studies, aiding in the visualization of cellular processes .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant inhibition of tumor growth in vitro
AntibacterialEffective against specific bacterial strains
Fluorescent ProbeUsed for cellular imaging

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline, and how can purity be optimized?

The compound is typically synthesized via condensation reactions or Suzuki-Miyaura coupling to introduce the ethenyl linker between the pyridinium and dimethylaniline moieties. For example, describes a domino reaction involving CuAAC and Suzuki-Miyaura coupling to achieve high yields (83–92%) . To ensure ≥95% purity (as specified in ), column chromatography and recrystallization (e.g., from dichloromethane/methanol) are recommended, followed by storage at 2–8°C under desiccated conditions to prevent hygroscopic degradation .

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL ( ) and WinGX/ORTEP ( ) refine anisotropic displacement parameters and generate crystallographic reports. For instance, provides bond distances/angles for a structurally similar compound, validated using CCDC data . Complementary techniques include NMR (e.g., ¹H/¹³C for regiochemistry) and HRMS to confirm molecular formulas (e.g., reports a mass accuracy of ≤1 ppm) .

Q. What are the key photophysical properties of this compound?

The conjugated ethenyl bridge enables strong absorption in the visible range (e.g., 400–600 nm) and fluorescence , influenced by solvent polarity and substituents. highlights how regioisomeric variations in similar styryl dyes alter Stokes shifts and quantum yields . For quantitative analysis, use UV-Vis spectroscopy (e.g., molar extinction coefficients >10⁴ M⁻¹cm⁻¹) and time-resolved fluorescence to assess excited-state lifetimes.

Advanced Research Questions

Q. How can experimental design address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-phase (NMR/UV-Vis) and solid-state (SC-XRD) data often arise from dynamic effects (e.g., solvent interactions, conformational flexibility). For example, reports regioisomeric mixtures (3t1/3t2) resolved via chromatography but indistinguishable in NMR without NOESY or COSY . To reconcile

  • Perform variable-temperature NMR to probe conformational equilibria.
  • Use DFT calculations (e.g., Gaussian) to compare optimized geometries with crystallographic data .
  • Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions affecting solid-state packing .

Q. What strategies mitigate challenges in synthesizing hygroscopic intermediates?

The pyridinium moiety ( ) and ionic byproducts (e.g., iodides in ) are prone to moisture absorption . Mitigation approaches:

  • Use Schlenk techniques for air-sensitive steps.
  • Employ azeotropic drying (e.g., toluene/THF) during final purification.
  • Characterize intermediates via Karl Fischer titration to quantify residual water.

Q. How can computational modeling guide the design of derivatives for targeted applications (e.g., photodynamic therapy)?

demonstrates the compound’s utility in photoactivatable liposomes for drug delivery. To optimize derivatives:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency (e.g., Gaussian/B3LYP/6-31G*) .
  • Simulate solvatochromism using COSMO-RS to tailor absorption/emission for specific wavelengths (e.g., blue-to-red activation) .
  • Model docking interactions (AutoDock Vina) with biological targets (e.g., melphalan in ) to enhance drug-loading efficiency .

Q. What analytical methods resolve structural ambiguities in regioisomeric or tautomeric systems?

For regioisomers (e.g., ’s 3t1/3t2), combine:

  • NOESY/ROESY to identify spatial proximity of protons.
  • IR spectroscopy to distinguish conjugation patterns (e.g., C=C vs. C≡N stretches).
  • X-ray powder diffraction (XRPD) to differentiate crystalline forms .

Methodological Tables

Parameter Technique Key Considerations Reference
Purity (>95%)Column ChromatographyUse silica gel (230–400 mesh); eluent polarity adjusted for polarity gradients.
Anisotropic refinementSHELXLApply TWIN/BASF commands for twinned crystals.
SolvatochromismUV-Vis/Time-Resolved FluorescenceUse solvents of varying polarity (e.g., hexane → DMSO).
Moisture SensitivityKarl Fischer TitrationCalibrate with sodium tartrate dihydrate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.